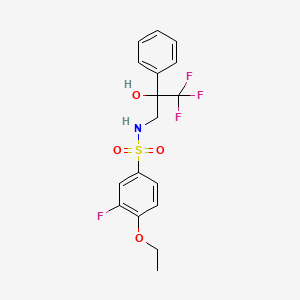

4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide” is a versatile chemical compound with diverse applications in scientific research1. Its unique properties make it valuable for developing new drugs and studying biological processes1.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds such as trifluoromethylpyridines have been synthesized and used in the agrochemical and pharmaceutical industries2. The synthesis of these compounds often involves the use of fluorine-containing moieties2.Molecular Structure Analysis

The molecular structure analysis of this compound is not explicitly mentioned in the search results. However, compounds with similar structures, such as trifluoromethylpyridines, are known to have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety2.Chemical Reactions Analysis

The specific chemical reactions involving “4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide” are not detailed in the search results. However, related compounds such as 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one have been known to react with phenylmagnesium bromide to afford ethoxy group substitution products34.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide” are not detailed in the search results. However, compounds with similar structures, such as trifluoromethylpyridines, are known to have unique physical and chemical properties due to the presence of a fluorine atom and a pyridine in their structure5.Scientific Research Applications

Endothelin Receptor Antagonists in Subarachnoid Hemorrhage

A study by Zuccarello et al. (1996) explored the use of endothelin receptor antagonists, including bosentan, which contains a similar benzenesulfonamide structure, for treating cerebral vasospasm following a subarachnoid hemorrhage. The results supported oral administration of such antagonists as a potential treatment for vasospasm in humans (Zuccarello et al., 1996).

Inhibition of Kynurenine 3-Hydroxylase

Röver et al. (1997) discussed N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme is significant in the kynurenine pathway, which is implicated in several neurological disorders. The compounds they studied showed high affinity and efficacy in inhibiting this enzyme (Röver et al., 1997).

Carbonic Anhydrase Inhibitors for Anti-Tumor Activities

Gul et al. (2016) synthesized new benzenesulfonamides and evaluated their potential as carbonic anhydrase inhibitors. These compounds showed significant cytotoxic activities, indicating their potential for anti-tumor studies (Gul et al., 2016).

COX-2 Inhibiting Properties for Anti-Inflammatory Applications

Pal et al. (2003) synthesized a series of compounds with benzenesulfonamide moieties and evaluated them for COX-2 inhibitory activities. These compounds, including ones with fluorine substitutions, showed promise in vitro as selective COX-2 inhibitors, indicating potential for anti-inflammatory applications (Pal et al., 2003).

Safety And Hazards

The safety and hazards of this compound are not explicitly mentioned in the search results. However, related compounds such as 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one are known to be flammable and suspected of causing cancer6.

Future Directions

The future directions of this compound are not explicitly mentioned in the search results. However, the development of fluorinated organic chemicals is becoming an increasingly important research topic2. It is expected that many novel applications of compounds with similar structures, such as trifluoromethylpyridines, will be discovered in the future2.

properties

IUPAC Name |

4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F4NO4S/c1-2-26-15-9-8-13(10-14(15)18)27(24,25)22-11-16(23,17(19,20)21)12-6-4-3-5-7-12/h3-10,22-23H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFRCOJSFLCFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F4NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2834604.png)

![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2834605.png)

![8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2834608.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2834621.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2834625.png)